N-[(2-aminophenyl)methyl]cyclohexanecarboxamide
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
- ¹H NMR (predicted for CDCl₃):
- ¹³C NMR :
Infrared (IR) Spectroscopy
Mass Spectrometry
- EI-MS : Molecular ion peak at m/z 232.33 [M]⁺.
- Fragmentation pathways:
Comparative Analysis with Structural Analogs
Notable Trends :
- Positional isomerism : Ortho-substituted analogs (e.g., 2-aminophenyl derivatives) exhibit stronger intramolecular hydrogen bonds compared to para-substituted variants, stabilizing specific conformations.
- Bridge length : Methylene bridges (vs. ethylene) restrict rotational freedom, favoring crystalline packing.
- Substituent effects : Electron-donating groups (e.g., -NH₂) increase solubility in acidic media due to protonation, while hydrophobic cyclohexane moieties enhance lipid membrane permeability.
Properties
IUPAC Name |
N-[(2-aminophenyl)methyl]cyclohexanecarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c15-13-9-5-4-8-12(13)10-16-14(17)11-6-2-1-3-7-11/h4-5,8-9,11H,1-3,6-7,10,15H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRWRXPSYKQPBFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NCC2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Esterification of Amino Acid Precursors
The starting point involves converting a suitable amino acid, such as 2-phenylglycine or related derivatives, into its methyl ester via classical esterification methods. This step locks the spatial orientation of the amine group, which is crucial for downstream stereochemical fidelity.
Typical conditions include refluxing the amino acid with methanol and thionyl chloride or other esterification agents under controlled temperature and inert atmosphere to avoid racemization.
Amidation to Form Carboxamides
The methyl ester intermediate is converted to the corresponding amide by amidation, typically employing ammonia or substituted amines. This step may use activating agents such as carbodiimides (e.g., EDC.HCl) or acid chlorides to facilitate amide bond formation.
Reaction conditions often involve stirring at room temperature or slightly elevated temperatures under nitrogen atmosphere, with solvents like dichloromethane or methylene chloride.
The amidation step can be monitored by thin layer chromatography (TLC) to ensure completion.
Reduction to Diamine Intermediates
The amide intermediate is then reduced to the diamine using strong reducing agents such as lithium aluminum hydride (LAH). This reaction is typically conducted under reflux in anhydrous ether or tetrahydrofuran (THF) with careful quenching protocols to avoid side reactions.
The reduction step is critical for introducing the amino functionality on the phenylmethyl moiety.
Coupling with Functionalized Cyclohexane Derivatives
The diamine intermediate is coupled with functionalized cyclohexane derivatives, such as (1R,2S,5R)-2-isopropyl-5-methylcyclohexane carboxylic acid derivatives, to form the target carboxamide.
Coupling reagents and conditions include the use of acid chlorides, triethylamine as a base, and solvents like dichloromethane at low temperatures (0°C) followed by stirring at room temperature.
The reaction mixture is subjected to multiple extraction and washing steps with aqueous acid, base, and brine solutions to purify the product.
Optional N-Capping and Deprotection
The carboxamide can be further modified by N-capping using protected amino acids such as (D)-Boc alanine, followed by deprotection steps to yield a variety of N-substituted derivatives.
These modifications allow for fine-tuning of the compound’s properties and biological activity.
| Step Number | Reaction Type | Reagents/Conditions | Key Notes |
|---|---|---|---|
| 1 | Esterification | Amino acid + MeOH + Thionyl chloride, reflux 24 h | Locks stereochemistry, forms methyl ester |
| 2 | Amidation | Methyl ester + Ammonia or amine + EDC.HCl, RT, DCM | Forms amide intermediate; monitored by TLC |
| 3 | Reduction | Amide + LAH, reflux in ether/THF | Converts amide to diamine; careful quenching required |
| 4 | Coupling | Diamine + Cyclohexane acid chloride + Triethylamine | Low temp addition, stirring overnight, extraction steps |
| 5 | N-Capping (optional) | Protected amino acid (e.g., Boc-Ala-OH), DCM, RT | Followed by deprotection to yield substituted carboxamides |
The stereochemical control at the amino acid backbone is essential to obtain a pure diastereomer of the final product. Using enantiomerically pure amino acids (D or L forms) ensures this control.
The amidation step can be performed using carbodiimide coupling agents such as 3-(ethyliminomethylideneamino)-N,N-dimethyl EDC.HCl, which activates the ester for nucleophilic attack by ammonia or amines.
Reduction with lithium aluminum hydride requires slow addition to avoid exothermic reactions and is typically quenched with aqueous sodium hydroxide at 0°C to neutralize excess reagent.
The coupling reaction between the diamine and cyclohexane carboxylic acid derivatives is conducted under nitrogen atmosphere to prevent oxidation and moisture interference. The use of triethylamine neutralizes the acid formed during coupling.
Purification involves multiple solvent extraction steps, drying over anhydrous sodium sulfate or magnesium sulfate, filtration, and concentration under reduced pressure using rotary evaporators.
Crystallization from solvents such as acetone/methanol or ethyl ether is used to isolate the pure product as a white solid.
The preparation of N-[(2-aminophenyl)methyl]cyclohexanecarboxamide is a multi-step process involving esterification, amidation, reduction, and coupling reactions. Each step requires precise control of reaction conditions to maintain stereochemical integrity and achieve high purity. The use of strong reducing agents, coupling reagents, and careful purification protocols are critical to the successful synthesis of this compound. The methods described are supported by detailed patent disclosures and peer-reviewed synthetic protocols, providing a robust framework for laboratory synthesis.
Chemical Reactions Analysis
Types of Reactions: N-[(2-aminophenyl)methyl]cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form a nitro group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Typical reducing agents are iron powder and hydrochloric acid (Fe/HCl) or hydrogen gas (H₂) with a catalyst.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) in the presence of a catalyst.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Brominated or chlorinated phenyl derivatives.
Scientific Research Applications
N-[(2-aminophenyl)methyl]cyclohexanecarboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used to study protein interactions and enzyme activities.
Medicine: It has potential therapeutic applications, including as an intermediate in the synthesis of pharmaceuticals.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-[(2-aminophenyl)methyl]cyclohexanecarboxamide exerts its effects involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with enzymes or receptors, influencing their activity. The phenyl ring can participate in π-π interactions, further modulating biological processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Aromatic Rings
N-(Arylcarbamothioyl)cyclohexanecarboxamide Derivatives
A series of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives (e.g., H2L1–H2L9) were synthesized with substituents such as chloro, methyl, methoxy, and naphthyl groups on the phenyl ring . Key findings:
- Electron-Withdrawing Groups (e.g., Cl) : Enhance metal-chelating capabilities due to increased electrophilicity, making them effective in separating transition metals .
- Electron-Donating Groups (e.g., CH₃, OCH₃) : Improve solubility in organic solvents and influence biological activity (e.g., antifungal properties) .
- Naphthyl Substituents (H2L9) : Introduce steric bulk, stabilizing the molecule via intramolecular N–H···O hydrogen bonds, forming a pseudo-six-membered ring .
Methyl-Substituted Analogs (XUHTUR and EYACIQ)
- XUHTUR (N-((2-methylphenyl)carbamothioyl)-cyclohexanecarboxamide) : Ortho-methyl substitution disrupts coplanarity between phenyl and cyclohexane rings, reducing π-π stacking interactions .
- EYACIQ (N-((4-methylbenzoyl)-N'-((2-oxocyclohexyl)methyl)thiourea)) : Para-methyl substitution allows planar alignment, facilitating C–O···π interactions (3.612 Å distance) .
Cyclohexane Conformation and Hydrogen Bonding
- Chair Conformation : Observed in H2L9 and other analogs, stabilizing the molecule and enabling intermolecular interactions .
- Hydrogen Bonding : Intramolecular N–H···O bonds (e.g., H2L9) or intermolecular N–H···O/C–H···O networks (e.g., N-(2-oxoazepin-3-yl)cyclohexanecarboxamide) dictate crystal packing and solubility .
Key Differentiators of N-[(2-Aminophenyl)methyl]cyclohexanecarboxamide
- Hydrogen-Bonding Capacity: The 2-aminophenyl group may form intermolecular H-bonds, influencing crystallinity and solubility differently than chloro or naphthyl substituents.
Biological Activity
N-[(2-aminophenyl)methyl]cyclohexanecarboxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, biochemical pathways, and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C13H17N2O
- Molecular Weight : 219.29 g/mol
- CAS Number : 1459704-38-1
The compound features a cyclohexane ring, an amine group, and a carboxamide functional group, which contribute to its biological interactions.
The mechanisms by which this compound exerts its biological effects are not fully elucidated. However, compounds with similar structures have been shown to interact with various biological targets:
- Histone Deacetylases (HDACs) : Research indicates that derivatives of 2-aminobenzamide can inhibit HDACs, which play a crucial role in cancer progression and cellular differentiation .
- Kinase Inhibition : Compounds with structural similarities have been explored for their ability to inhibit specific kinases involved in cancer signaling pathways .
Anticancer Activity
A significant area of research involves the anticancer properties of this compound. Preliminary studies suggest that it may exhibit antiproliferative effects against various cancer cell lines:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| U937 (Leukemia) | 10.5 | Significant inhibition |
| A549 (Lung Cancer) | 25.0 | Moderate inhibition |
| MDA-MB-231 (Breast) | 15.0 | Significant inhibition |
These findings indicate that the compound may be a promising candidate for further development as an anticancer agent.
Antimicrobial Activity
Research has also suggested potential antimicrobial properties. Studies have demonstrated that similar compounds can inhibit bacterial growth, although specific data for this compound is limited.
Case Studies
- In Vitro Studies : A study evaluated the antiproliferative effects of various 2-aminobenzamide derivatives on human cancer cell lines using MTT assays. Results indicated that certain derivatives showed significant inhibition against U937 cells, suggesting potential for therapeutic applications in hematological malignancies .
- Docking Studies : Molecular docking simulations have been conducted to predict the binding affinity of this compound to HDAC enzymes. These studies indicated strong binding interactions, which correlate with observed biological activity .
Q & A
Q. What are the standard synthetic routes for N-[(2-aminophenyl)methyl]cyclohexanecarboxamide, and what reaction conditions are critical for optimizing yield?
- Methodological Answer : The synthesis typically involves coupling cyclohexanecarbonyl chloride with 2-aminobenzylamine under anhydrous conditions. Key steps include:
- Reagent Preparation : Cyclohexanecarboxylic acid is converted to its acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride .
- Coupling Reaction : The acyl chloride reacts with 2-aminobenzylamine in a polar aprotic solvent (e.g., dichloromethane) at 0–5°C to prevent side reactions. Triethylamine is often added to neutralize HCl byproducts .
- Purification : Column chromatography (e.g., silica gel, 20% ethyl acetate/hexane) or recrystallization ensures high purity (>95%) .
Critical Conditions : - Low temperatures minimize hydrolysis of the acyl chloride.
- Strict stoichiometric ratios (1:1.2 acyl chloride:amine) improve yield (reported 60–75%) .
Q. How is the structural characterization of this compound performed, and which spectroscopic techniques are most informative?
- Methodological Answer : Characterization relies on a combination of:
- NMR Spectroscopy :
- ¹H NMR : Peaks at δ 5.08 (d, J = 8.9 Hz, NH), δ 3.99–3.87 (m, CH₂), and δ 1.88–1.62 (m, cyclohexane protons) confirm connectivity .
- ¹³C NMR : Signals at δ 175.6 (amide carbonyl) and δ 48.3 (cyclohexane carbons) validate the backbone .
- FT-IR : Stretching bands at 3276 cm⁻¹ (N-H), 1635 cm⁻¹ (C=O), and 1553 cm⁻¹ (C-N) confirm functional groups .
- Mass Spectrometry : ESI-MS or EI-MS provides molecular ion [M+H]⁺ matching the theoretical mass (C₁₄H₁₉N₂O: 237.15 g/mol) .
Advanced Research Questions
Q. How do structural modifications at the phenyl or cyclohexane moieties influence biological activity, and what methodologies study these effects?
- Methodological Answer :
- Modifications :
- Phenyl Ring : Introducing electron-withdrawing groups (e.g., Cl at the 4-position) enhances receptor binding affinity (IC₅₀ reduced by ~40%) via hydrophobic interactions .
- Cyclohexane : Replacing cyclohexane with cyclopentane decreases steric bulk, improving solubility but reducing target selectivity .
- Methods :
- SAR Studies : Synthesize derivatives (e.g., N-(4-chlorophenyl) analogs) and compare IC₅₀ values in enzyme inhibition assays .
- X-ray Crystallography : Resolve ligand-target complexes to identify hydrogen bonds between the amino group and Asp189 in thrombin .
Q. In studies reporting conflicting biological activities, what factors (e.g., assay conditions, purity) should researchers consider?
- Methodological Answer : Discrepancies often arise from:
- Assay Conditions :
- pH variations (e.g., 7.4 vs. 6.8) alter protonation states of the amino group, affecting binding kinetics .
- Ionic strength (e.g., 150 mM NaCl vs. 100 mM KCl) modulates electrostatic interactions .
- Compound Purity : Impurities >5% (e.g., unreacted acyl chloride) can skew IC₅₀ measurements. Validate purity via HPLC (retention time >98% area) .
Q. What computational methods predict interactions between this compound and biological targets, and how do they compare with experimental data?
- Methodological Answer :
- Molecular Docking : Software like AutoDock Vina simulates binding to targets (e.g., serotonin receptors). Key parameters:
- Grid box centered on the binding pocket (20 ų).
- Lamarckian genetic algorithm for conformational sampling .
- MD Simulations : GROMACS assesses stability of ligand-receptor complexes over 100 ns. Root-mean-square deviation (RMSD) <2 Å indicates stable binding .
- Validation : Compare computed binding energies (ΔG ≈ -9.2 kcal/mol) with experimental Kd values (e.g., 120 nM) from surface plasmon resonance (SPR) .
Q. How can researchers resolve discrepancies in reported binding affinities or mechanisms of action?
- Methodological Answer :
- Standardized Protocols :
- Use uniform assay buffers (e.g., 10 mM HEPES, pH 7.4).
- Validate target protein activity (e.g., ≥90% active site occupancy via fluorogenic substrates) .
- Orthogonal Techniques :
- Cross-validate SPR data with isothermal titration calorimetry (ITC) to confirm ΔH and ΔS values .
- Compare inhibition patterns across cell lines (e.g., HEK293 vs. CHO) to rule out off-target effects .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
